molecular formula C16H22N2O6 B13656696 Tyr-pro acetate

Tyr-pro acetate

Cat. No.: B13656696
M. Wt: 338.36 g/mol
InChI Key: FMYVLDFNFMZANZ-FXMYHANSSA-N
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Description

Tyr-pro acetate, also known as tyrosyl-prolyl acetate, is a dipeptide composed of the amino acids tyrosine and proline. This compound has gained attention due to its potential therapeutic properties, particularly in the field of neuroprotection and cognitive enhancement. It is derived from natural sources such as soy and milk proteins and has been studied for its ability to cross the blood-brain barrier and exert beneficial effects on brain function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-pro acetate typically involves the coupling of tyrosine and proline using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar peptide synthesis techniques. The process may involve the use of automated peptide synthesizers to ensure high yield and purity. After synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tyr-pro acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tyr-pro acetate involves its ability to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognition. It is believed to exert its effects by modulating neurotransmitter levels and reducing oxidative stress. The compound may interact with specific receptors and signaling pathways, such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, to enhance cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyr-pro acetate is unique due to its ability to cross the blood-brain barrier and its specific effects on memory and cognition. Unlike other dipeptides, it has shown significant potential in improving cognitive function in animal models of Alzheimer’s disease .

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H18N2O4.C2H4O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;1-2(3)4/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);1H3,(H,3,4)/t11-,12-;/m0./s1

InChI Key

FMYVLDFNFMZANZ-FXMYHANSSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O

Origin of Product

United States

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